3-(4-Fluorophenyl)prop-2-ynal
Overview
Description
3-(4-Fluorophenyl)prop-2-ynal is an organic compound with the molecular formula C₉H₅FO. It features a propynyl group attached to a phenyl ring, with a fluorine atom located at the para position of the phenyl ring. This specific arrangement of atoms gives it distinct characteristics that make it valuable in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)prop-2-ynal can be achieved through various synthetic routes. One common method involves the base-catalyzed Aldol condensation of aldehydes and ketones, followed by spontaneous dehydration of the β-hydroxy ketone intermediate to form a conjugated enone . Another method involves the reaction of 4-fluorobenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)prop-2-ynal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield 4-fluorobenzoic acid, while reduction can produce 3-(4-Fluorophenyl)propan-1-ol .
Scientific Research Applications
3-(4-Fluorophenyl)prop-2-ynal has garnered attention in scientific research due to its interesting properties and reactivity. In medicinal chemistry, it has shown promising properties, including antimicrobial and antifungal activities, suggesting its potential as a starting point for the development of new therapeutic agents .
Mechanism of Action
The mechanism by which 3-(4-Fluorophenyl)prop-2-ynal exerts its effects involves its interaction with molecular targets and pathways. The compound’s propargylic nature, combined with the presence of the fluorine atom, allows it to participate in various chemical transformations, including nucleophilic substitution, oxidation, and reduction . These reactions enable the compound to interact with biological molecules and pathways, potentially leading to its observed antimicrobial and antifungal activities .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Fluorophenyl)prop-2-ynal
- 3-(4-Fluorophenyl)prop-2-yn-1-ol
- 4-Fluorophenylacetylene
Uniqueness
3-(4-Fluorophenyl)prop-2-ynal is unique due to its specific structural features, including the propynyl group and the para-positioned fluorine atom on the phenyl ring.
Properties
IUPAC Name |
3-(4-fluorophenyl)prop-2-ynal | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNQSBZDQFFZME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60515302 | |
Record name | 3-(4-Fluorophenyl)prop-2-ynal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60515302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74929-23-0 | |
Record name | 3-(4-Fluorophenyl)prop-2-ynal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60515302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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